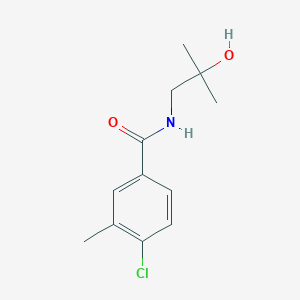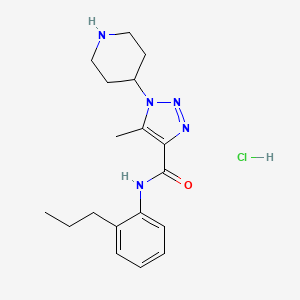
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide, also known as CHM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide in lab experiments is its ability to inhibit the proteasome, which can be useful in studying the role of intracellular proteins in various diseases. Additionally, this compound has been shown to have anticancer and anti-inflammatory properties, which can be useful in studying the mechanisms of these diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies can focus on the development of more potent and selective proteasome inhibitors based on the structure of this compound. Furthermore, the potential toxicity of this compound can be further studied to determine its safety for clinical use.
Synthesis Methods
The synthesis of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anticancer activity of this compound in different types of cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-6-9(4-5-10(8)13)11(15)14-7-12(2,3)16/h4-6,16H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQBSJEAIHBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)